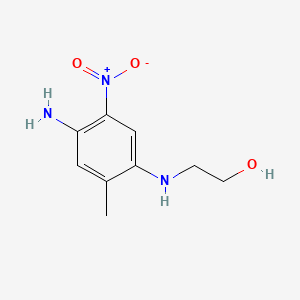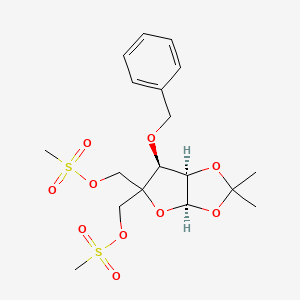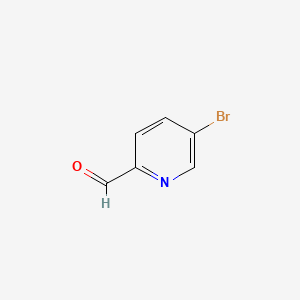
N-叔丁基-4-(三氟甲基)苯甲酰胺
描述
“N-tert-butyl-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C12H14F3NO . It has a molecular weight of 245.24100 . This compound is used for site-selective, intermolecular C-H xanthylation of alkanes, leading to the rapid diversification of otherwise inert C-H bonds .
Synthesis Analysis
The synthesis of “N-tert-butyl-4-(trifluoromethyl)benzamide” involves the reaction of potassium ethyl xanthate with N-(tert-butyl)-N-chloro-3,5-bis(trifluoromethyl)benzamide in acetonitrile .Molecular Structure Analysis
The molecular structure of “N-tert-butyl-4-(trifluoromethyl)benzamide” consists of 12 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The InChI code for this compound is 1S/C12H14F3NO/c1-11(2,3)16-10(17)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) .Chemical Reactions Analysis
“N-tert-butyl-4-(trifluoromethyl)benzamide” is used as a reagent for site-selective, intermolecular C-H xanthylation of alkanes . This reaction leads to the rapid diversification of otherwise inert C-H bonds .Physical And Chemical Properties Analysis
“N-tert-butyl-4-(trifluoromethyl)benzamide” is a solid at 25°C . It is soluble in a wide range of common organic solvents, including benzene, chlorobenzene, fluorobenzene, hexafluorobenzene, trifluorotoluene, o-dichlorobenzene, methylene chloride, dichloroethane, chloroform, acetonitrile, hexanes, and ethyl acetate .科学研究应用
Pharmaceutical Drug Development
N-tert-butyl-4-(trifluoromethyl)benzamide: is utilized in the synthesis of various pharmaceutical drugs due to its trifluoromethyl group, which is a common pharmacophore in many FDA-approved medications . This group can enhance the biological activity and metabolic stability of drugs.
Antidepressant Medication Synthesis
The trifluoromethyl group, similar to that in N-tert-butyl-4-(trifluoromethyl)benzamide , is found in fluoxetine, a widely used antidepressant . This suggests potential applications in the synthesis of serotonergic system-targeting drugs.
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly for creating drug candidates with hindered amine motifs, which are traditionally challenging to access .
Catalysis
In catalytic processes, N-tert-butyl-4-(trifluoromethyl)benzamide derivatives can be synthesized using catalysts like Cu(OTf)2, which is a highly stable and efficient catalyst for the Ritter reaction .
HIV Treatment Research
Derivatives of N-tert-butyl-4-(trifluoromethyl)benzamide are found in drugs like nelfinavir, used in the treatment of HIV, indicating its role in the development of protease inhibitors .
Neuroprotective Therapy
Compounds containing the N-tert-butyl amide group, such as CPI-1189, exhibit antioxidant properties and are potential drug candidates for neuroprotective therapy to treat HIV-associated CNS diseases .
安全和危害
“N-tert-butyl-4-(trifluoromethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
属性
IUPAC Name |
N-tert-butyl-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-11(2,3)16-10(17)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTLWFJGHNRZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432284 | |
| Record name | N-tert-butyl-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(trifluoromethyl)benzamide | |
CAS RN |
91888-96-9 | |
| Record name | N-tert-butyl-4-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)
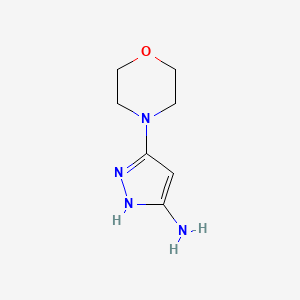
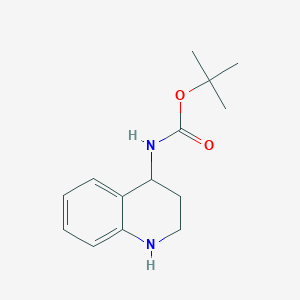

![1,3-Dioxolane-4-carboxylic acid, 2-[(benzoyloxy)methyl]-, (2S,4S)-](/img/structure/B1277863.png)
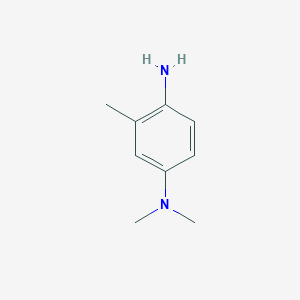
![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)
